molecular formula C17H21BFNO2 B8258575 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile

Numéro de catalogue: B8258575
Poids moléculaire: 301.2 g/mol
Clé InChI: UGMLMAKDTMLACW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a boronic ester group, and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to improve efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorinated derivatives.

  • Reduction: Amines.

  • Substitution: Various boronic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural features make it a candidate for developing new pharmaceuticals. Its potential anticancer properties are particularly noteworthy.

  • Anticancer Activity : Research indicates that compounds containing boron can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in breast cancer cells by disrupting microtubule formation during mitosis.

    Case Study : A study on related boron-containing compounds demonstrated their ability to inhibit cell proliferation in MCF-7 breast cancer cells through caspase activation pathways.

Organic Synthesis

The unique reactivity of the dioxaborolane group allows the compound to serve as a versatile building block in organic synthesis.

  • Cross-Coupling Reactions : The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules with precision.

Material Science

Due to its unique chemical properties, this compound has potential applications in the development of advanced materials.

  • Polymer Chemistry : The cyclobutane structure can be utilized in creating novel polymeric materials with enhanced thermal and mechanical properties. Research is ongoing to explore how such compounds can improve the performance of existing materials.

Toxicological Profile

Preliminary studies suggest that 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile has low acute toxicity. However, comprehensive toxicological evaluations are necessary to assess long-term effects and environmental impacts.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the boronic ester group can form reversible covalent bonds with biological targets, leading to modulation of biological processes. The fluorine atom can enhance the compound's binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile is unique due to its combination of functional groups. Similar compounds include:

  • 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile: Similar structure but with a cyclopropane ring instead of cyclobutane.

  • N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Contains an amide group instead of a nitrile group.

Activité Biologique

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile (CAS No. 1245831-55-3) is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carbonitrile group and a boron-containing moiety. Its structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC16H19BFNO2
Molecular Weight291.14 g/mol
CAS Number1245831-55-3
Purity>95%

Research indicates that compounds containing boron atoms, such as this one, can interact with various biological targets including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and modify the compound's interaction with cellular membranes.

Anticancer Potential

Several studies have highlighted the potential of this compound in cancer treatment. It has been noted for:

  • Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting key kinases involved in cancer progression. For instance, kinase inhibitors targeting the mTOR pathway are crucial in cancer therapy due to their role in cell growth and proliferation .
  • Selective Cytotoxicity : Preliminary data suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for reducing side effects associated with conventional chemotherapy.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Boron-containing compounds are known to form reversible covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is particularly relevant in the context of proteases and kinases.

Study 1: In Vitro Efficacy

A recent study investigated the efficacy of similar boron-containing compounds on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from low nanomolar to micromolar concentrations .

Study 2: Pharmacokinetics and Bioavailability

Another study focused on the pharmacokinetic profile of related compounds. It was found that modifications to the boron moiety improved bioavailability and metabolic stability. These findings suggest that structural optimization could enhance the therapeutic potential of this compound .

Propriétés

IUPAC Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BFNO2/c1-15(2)16(3,4)22-18(21-15)13-7-6-12(10-14(13)19)17(11-20)8-5-9-17/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMLMAKDTMLACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CCC3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.